methyl methyl(phenyl)carbamodithioate methyl methyl(phenyl)carbamodithioate
Brand Name: Vulcanchem
CAS No.: 62603-94-5
VCID: VC7987718
InChI: InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: CN(C1=CC=CC=C1)C(=S)SC
Molecular Formula: C9H11NS2
Molecular Weight: 197.3 g/mol

methyl methyl(phenyl)carbamodithioate

CAS No.: 62603-94-5

Cat. No.: VC7987718

Molecular Formula: C9H11NS2

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

methyl methyl(phenyl)carbamodithioate - 62603-94-5

Specification

CAS No. 62603-94-5
Molecular Formula C9H11NS2
Molecular Weight 197.3 g/mol
IUPAC Name methyl N-methyl-N-phenylcarbamodithioate
Standard InChI InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key DAFDBQCIBPFTCW-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=S)SC
Canonical SMILES CN(C1=CC=CC=C1)C(=S)SC

Introduction

Synthesis Methodologies

Base-Mediated Reaction with Carbon Disulfide

A common synthesis route involves reacting N-methyl-N-(4-methylphenyl)amine with carbon disulfide (CS2_2) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . For example:

  • Step 1: N-methyl-N-(4-methylphenyl)amine is treated with CS2_2 in ethanol under basic conditions to form the dithiocarbamate salt .

  • Step 2: Alkylation with methylating agents (e.g., dimethyl sulfate) yields the final product .

Reaction Conditions

  • Temperature: 0–40°C for CS2_2 addition, followed by room-temperature stirring .

  • Yield: ~70% after recrystallization .

Physicochemical and Spectroscopic Analysis

Thermal Stability

The compound decomposes at elevated temperatures, with analogs showing stability up to 180°C . Thermal gravimetric analysis (TGA) data for related dithiocarbamates indicate a single-stage decomposition profile .

Spectroscopic Characterization

  • FTIR: Distinctive bands for C=S (1087–1037 cm1^{-1}) and N–H (3444–3174 cm1^{-1}) confirm the dithiocarbamate structure .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 211.049 (calculated for C10_{10}H13_{13}NS2+_2^+) .

Applications in Industrial and Pharmaceutical Contexts

Polymer Science

Dithiocarbamates are pivotal in RAFT polymerization, where they act as chain-transfer agents (CTAs) to control polymer molecular weight and dispersity . While methyl methyl(phenyl)carbamodithioate itself is less studied, its cyanomethyl analog (CAS 76926-16-4) demonstrates high efficacy in producing polymers with low polydispersity indices (PDI < 1.3) .

Antimicrobial Activity

Derivatives of methyl methyl(phenyl)carbamodithioate exhibit broad-spectrum antimicrobial properties:

  • Bacterial Strains: Inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 100 µg/mL .

  • Fungal Strains: 65–70% growth inhibition for Candida albicans compared to fluconazole .

Carbonic Anhydrase Inhibition

Crystallographic studies reveal that dithiocarbamates, including sodium methyl(phenyl)carbamodithioate, inhibit human carbonic anhydrase isoforms (e.g., hCA II) with IC50_{50} values of 8–45 nM . This positions them as candidates for treating glaucoma and epilepsy .

Comparative Analysis with Structural Analogs

PropertyMethyl Methyl(phenyl)carbamodithioateCyanomethyl Analog (CAS 76926-16-4)
Molecular FormulaC10_{10}H13_{13}NS2_2C10_{10}H10_{10}N2_2S2_2
Melting PointNot reported88–92°C
ApplicationAntimicrobial agents RAFT polymerization
Synthesis Yield~70% 85–90%

Future Research Directions

  • Pharmacological Optimization: Structure-activity relationship (SAR) studies to enhance carbonic anhydrase inhibition potency .

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve synthesis sustainability .

  • Polymer Innovations: Exploring methyl methyl(phenyl)carbamodithioate as a CTA for novel copolymer architectures .

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